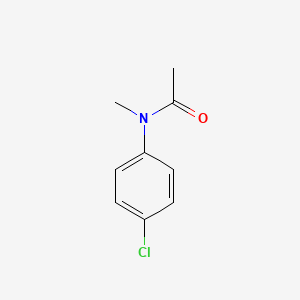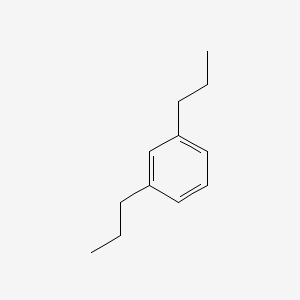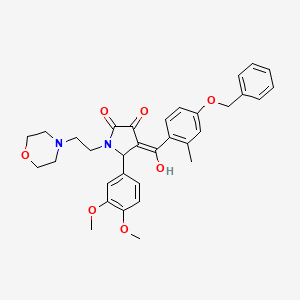
2-(Chloromethyl)-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of 1,3-dioxolane, featuring a chloromethyl group attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-2-methyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dioxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for large-scale production. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is 2-methyl-1,3-dioxolane.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance their properties.
Biological Studies: It is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-methyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of diverse compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dioxolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
2-(Hydroxymethyl)-2-methyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive towards nucleophiles.
Uniqueness
2-(Chloromethyl)-2-methyl-1,3-dioxolane is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient electrophilicity for nucleophilic substitution reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
4469-49-2 |
|---|---|
Fórmula molecular |
C5H9ClO2 |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 |
Clave InChI |
VBGCEKQIYVBVEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12009261.png)
![4-{4-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12009271.png)


![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)



![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12009315.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)

